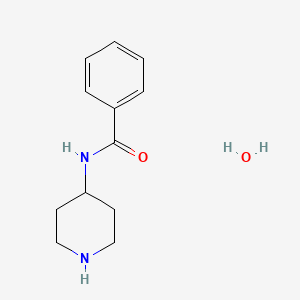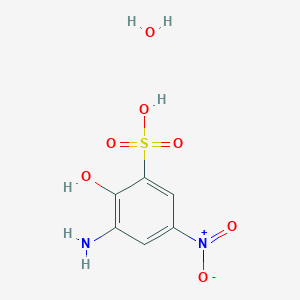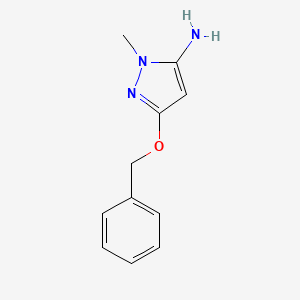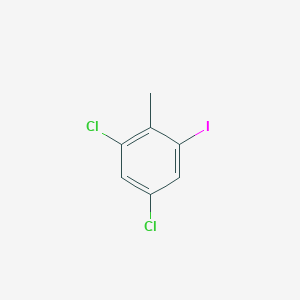
4-(2-Chloro-6-nitrophenoxy)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-6-nitrophenoxy)toluene, also known as 4-CNPT, is a nitro aromatic compound that has been widely studied for its potential applications in the scientific research field. 4-CNPT is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
4-(2-Chloro-6-nitrophenoxy)toluene has a wide range of scientific research applications. It has been used as a substrate for enzyme studies, as a model compound for studying the effects of nitroaromatics on biological systems, and as a reagent for synthesizing other compounds. Additionally, this compound has been used to study the effects of nitroaromatics on the environment, and as a model for developing new drugs and pharmaceuticals.
Mécanisme D'action
4-(2-Chloro-6-nitrophenoxy)toluene is a nitroaromatic compound, and its mechanism of action is related to its nitro group. The nitro group is electron-withdrawing, which makes the molecule more reactive and increases its reactivity with other molecules. This compound can react with nucleophiles, such as amines and thiols, and can form covalent bonds with these molecules. This reaction can lead to the formation of new compounds, which can then be used for various scientific research applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can bind to proteins, enzymes, and other molecules in the body, which can lead to changes in their structure and function. Additionally, this compound has been shown to have toxic effects on cells and tissues, and can cause oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-6-nitrophenoxy)toluene has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized from commercially available starting materials. Additionally, it is inexpensive and can be used in a variety of lab experiments. However, this compound can be toxic and can cause oxidative stress, so it should be used with caution.
Orientations Futures
There are several potential future directions for the use of 4-(2-Chloro-6-nitrophenoxy)toluene. It could be used as a substrate for enzyme studies, as a model compound for studying the effects of nitroaromatics on biological systems, and as a reagent for synthesizing other compounds. Additionally, this compound could be used to study the effects of nitroaromatics on the environment, and as a model for developing new drugs and pharmaceuticals. Finally, this compound could be used to study the biochemical and physiological effects of nitroaromatics, and to develop new methods for synthesizing and using them.
Méthodes De Synthèse
4-(2-Chloro-6-nitrophenoxy)toluene can be synthesized through a variety of methods, including nitration, chlorination, and nitrochlorination. The most common method is the nitration of toluene with nitric acid and sulfuric acid, which produces 4-nitrotoluene. This compound can then be chlorinated with phosphorus pentachloride or chloroform to yield 4-chloronitrobenzene. Finally, the 4-chloronitrobenzene can be nitrochlorinated with sodium nitrochloride to produce this compound.
Propriétés
IUPAC Name |
1-chloro-2-(4-methylphenoxy)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-9-5-7-10(8-6-9)18-13-11(14)3-2-4-12(13)15(16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHUAYUDWYDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335971.png)
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)


![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)


